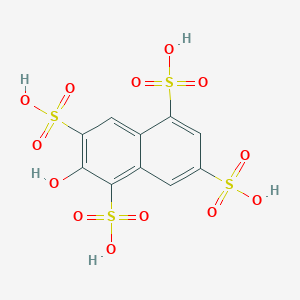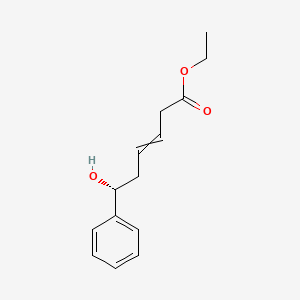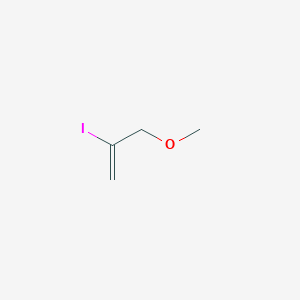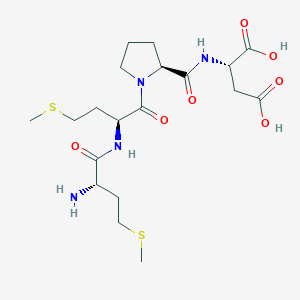
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-methionine, L-methionine, and L-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between methionine residues can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, the methionine residues may participate in redox reactions, influencing cellular oxidative stress levels. The proline residue can induce conformational changes in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- can be compared with other similar peptides, such as:
L-Aspartic acid, L-methionyl-L-valyl-L-prolyl-: This peptide has a valine residue instead of a second methionine, which may alter its hydrophobicity and biological activity.
L-Aspartic acid, L-methionyl-L-methionyl-L-alanyl-: This peptide has an alanine residue instead of proline, potentially affecting its conformational stability and interactions with other molecules.
The uniqueness of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- lies in its specific sequence and the presence of two methionine residues, which can participate in redox reactions and influence the peptide’s overall properties.
Propriétés
Numéro CAS |
652977-24-7 |
|---|---|
Formule moléculaire |
C19H32N4O7S2 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H32N4O7S2/c1-31-8-5-11(20)16(26)21-12(6-9-32-2)18(28)23-7-3-4-14(23)17(27)22-13(19(29)30)10-15(24)25/h11-14H,3-10,20H2,1-2H3,(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
UBMQGINKCANSRM-XUXIUFHCSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


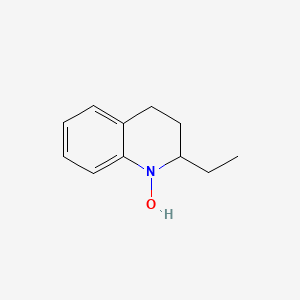
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
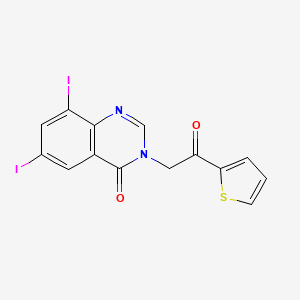
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
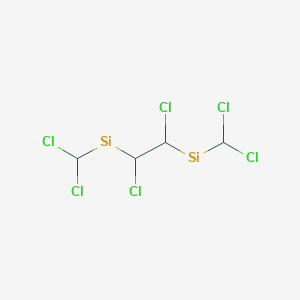
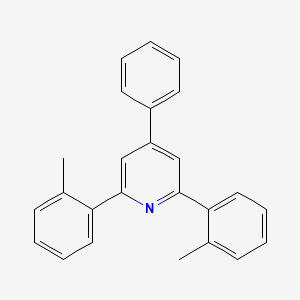
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
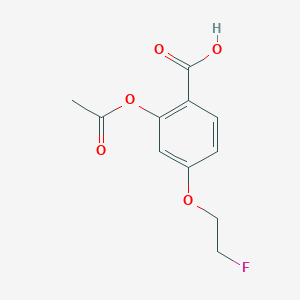
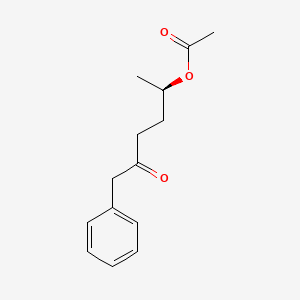
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
